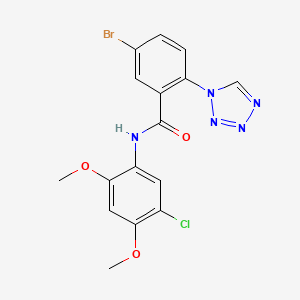
C16H13BrClN5O3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C16H13BrClN5O3 is a complex organic molecule that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes bromine, chlorine, nitrogen, and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C16H13BrClN5O3 typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by chlorination and subsequent reactions to introduce the nitrogen and oxygen functionalities. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
C16H13BrClN5O3: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen to the molecule.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Applications De Recherche Scientifique
C16H13BrClN5O3: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which C16H13BrClN5O3 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
C16H13ClN2O: A related compound with similar structural features but lacking the bromine atom.
C16H13BrN2O: Similar but without the chlorine atom.
C16H13BrClN2: Lacks the oxygen atoms present in .
Uniqueness
The presence of both bromine and chlorine atoms, along with multiple nitrogen and oxygen functionalities, makes C16H13BrClN5O3 unique
Propriétés
Formule moléculaire |
C16H13BrClN5O3 |
|---|---|
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
5-bromo-N-(5-chloro-2,4-dimethoxyphenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H13BrClN5O3/c1-25-14-7-15(26-2)12(6-11(14)18)20-16(24)10-5-9(17)3-4-13(10)23-8-19-21-22-23/h3-8H,1-2H3,(H,20,24) |
Clé InChI |
OZSTYFXLLDGWKQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B12628789.png)

![1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine](/img/structure/B12628794.png)
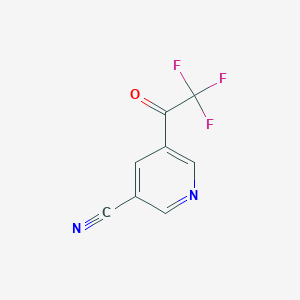
![13-[(2-Chlorophenyl)methyl]-7-morpholin-4-yl-10-thia-8,13,14,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one](/img/structure/B12628798.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide](/img/structure/B12628799.png)
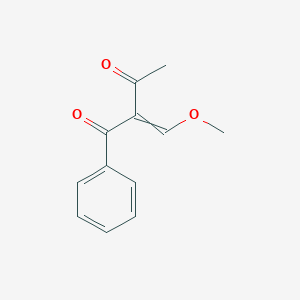

![{[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12628817.png)
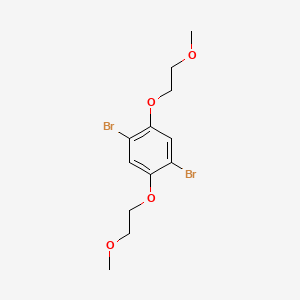
![1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine](/img/structure/B12628827.png)

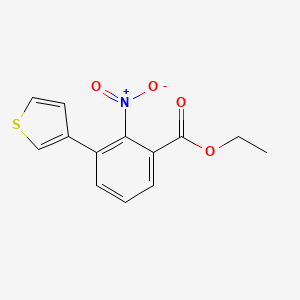
![2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B12628843.png)
